

# Laboratory Scale Synthesis of N-Methylthiourea: An Application Note and Protocol

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## Compound of Interest

Compound Name: *N-Methylthiourea*

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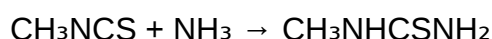
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of **N-Methylthiourea**, a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry. The primary method detailed herein is the reaction of methyl isothiocyanate with ammonia, a robust and high-yielding procedure.

## Introduction

**N-Methylthiourea** is a monosubstituted thiourea derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds and molecules with potential biological activity. Thiourea and its derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, and anticancer properties. This protocol outlines a reliable method for the preparation of **N-Methylthiourea** suitable for typical laboratory settings.

## Reaction Scheme

The synthesis proceeds via the nucleophilic addition of ammonia to the electrophilic carbon of methyl isothiocyanate.



## Materials and Equipment

Reagents	Equipment
Methyl isothiocyanate ( $\text{CH}_3\text{NCS}$ )	500 mL three-necked round-bottom flask
Concentrated Ammonium Hydroxide ( $\text{NH}_4\text{OH}$ , 28-30%)	Mechanical stirrer
Activated Carbon (e.g., Norit)	Dropping funnel
Anhydrous Ethanol (for recrystallization)	Reflux condenser
Ice	Water bath
Distilled Water	Buchner funnel and filter flask
Beakers and Erlenmeyer flasks	
Glass stirring rod	
pH paper or pH meter	

## Experimental Protocol

A detailed methodology for the synthesis of **N-Methylthiourea** is provided below, based on established and reliable procedures.[\[1\]](#)

### Reaction Setup

- Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood.
- Charge the flask with 140 mL of concentrated ammonium hydroxide solution.

### Addition of Methyl Isothiocyanate

- Measure 95 g (1.3 moles) of methyl isothiocyanate and place it in the dropping funnel.
- Begin stirring the ammonium hydroxide solution and start the dropwise addition of methyl isothiocyanate over a period of approximately one hour.
- Caution: The reaction may have a delayed onset but can become vigorous and exothermic. Maintain a steady and controlled rate of addition to manage the reaction temperature.[\[1\]](#) If

the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used to cool the flask.

## Reaction Completion and Work-up

- After the addition is complete, remove the dropping funnel and the reflux condenser.
- Gently heat the reaction mixture on a water bath for 30 minutes to drive off excess ammonia.
- Add 2 g of activated carbon (Norit) to the solution, bring it to a boil with stirring, and then filter the hot solution to remove the activated carbon.[\[1\]](#)

## Crystallization and Isolation

- Cool the hot filtrate in an ice bath to induce crystallization. **N-Methylthiourea** will precipitate as a colorless solid.[\[1\]](#)
- Collect the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with three 25 mL portions of ice-cold water to remove any remaining impurities.[\[1\]](#)
- A second crop of crystals can be obtained by concentrating the mother liquor to a volume of approximately 75 mL and repeating the cooling and filtration process.[\[1\]](#)

## Drying and Purification

- Dry the combined crystalline products.
- For further purification, the **N-Methylthiourea** can be recrystallized from boiling anhydrous ethanol.[\[1\]](#) This typically yields a product with a sharp melting point.

## Data Presentation

The following table summarizes the quantitative data associated with the synthesis of **N-Methylthiourea**.

Parameter	Value	Reference
Reactants		
Methyl Isothiocyanate	95 g (1.3 moles)	[1]
Concentrated Ammonium Hydroxide	140 mL (~2 moles NH <sub>3</sub> )	[1]
Product		
Chemical Name	N-Methylthiourea	[2]
Molecular Formula	C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> S	[3]
Molecular Weight	90.15 g/mol	[3]
Appearance	Colorless/White Crystalline Powder	[1][2]
Melting Point (crude)	119-120.5 °C	[1]
Melting Point (recrystallized)	120.5-121 °C	[1]
Yield	85-95 g (74-81%)	[1]

## Characterization

The identity and purity of the synthesized **N-Methylthiourea** can be confirmed using standard analytical techniques such as:

- Melting Point Determination: Compare the observed melting point with the literature value.
- Spectroscopy (FTIR, <sup>1</sup>H NMR, <sup>13</sup>C NMR): To confirm the molecular structure.

## Safety Precautions

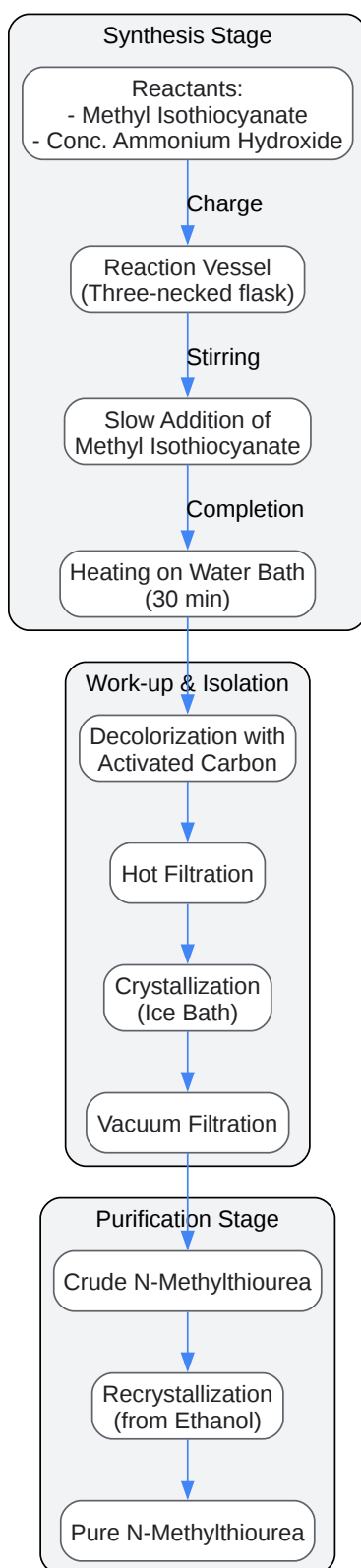
- This procedure should be carried out in a well-ventilated fume hood.
- Methyl isothiocyanate is toxic and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

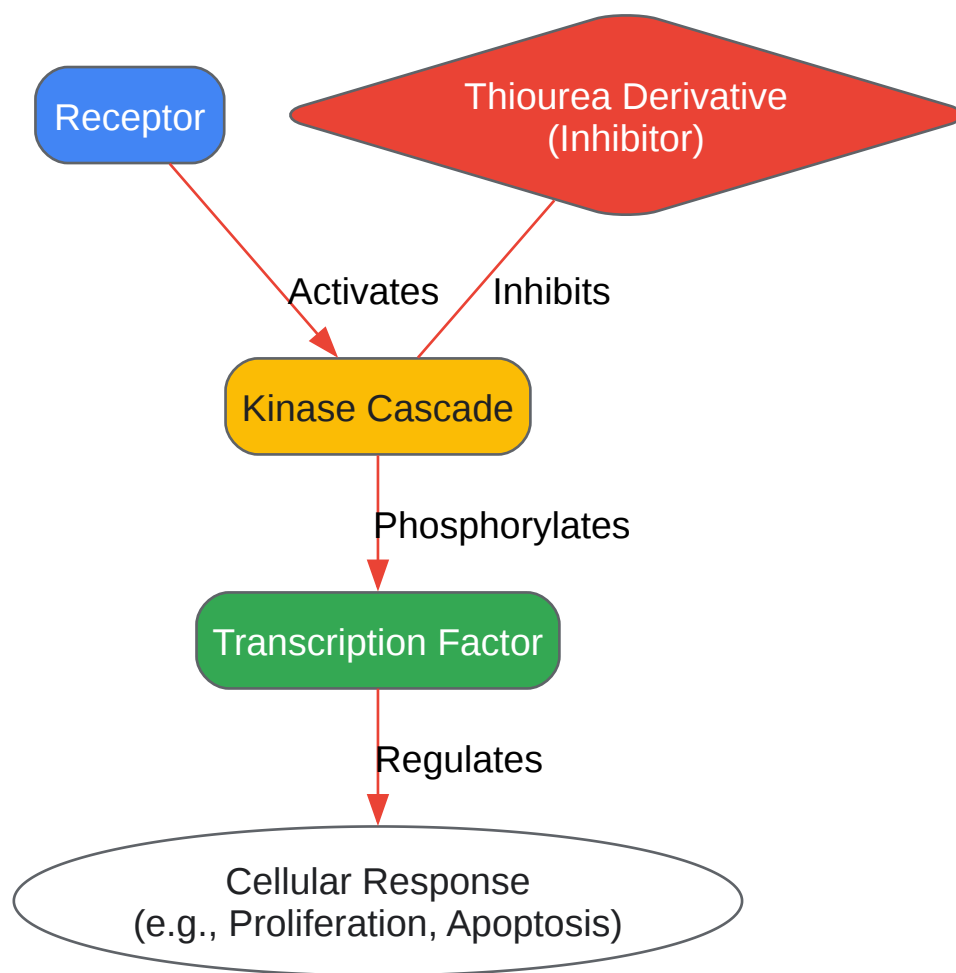
- Ammonium hydroxide is corrosive and has a strong odor; avoid inhalation of vapors and contact with skin and eyes.
- **N-Methylthiourea** is classified as toxic if swallowed.

## Visualizations

### Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **N-Methylthiourea**.





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